molecular formula C21H22FNO B334978 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B334978
M. Wt: 323.4 g/mol
InChI Key: WFRGDOJUMXLLJX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Propenone Formation: The final step involves the formation of the propenone moiety through a condensation reaction between the benzylated piperidine and 4-fluorobenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro-phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes involved in various biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzyl-piperidin-1-yl)-3-phenyl-propenone: Lacks the fluoro group, which may affect its biological activity.

    1-(4-Benzyl-piperidin-1-yl)-3-(4-chloro-phenyl)-propenone: Contains a chloro group instead of a fluoro group, which may result in different reactivity and potency.

Uniqueness

1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and ability to interact with specific molecular targets.

Properties

Molecular Formula

C21H22FNO

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22FNO/c22-20-9-6-17(7-10-20)8-11-21(24)23-14-12-19(13-15-23)16-18-4-2-1-3-5-18/h1-11,19H,12-16H2/b11-8+

InChI Key

WFRGDOJUMXLLJX-DHZHZOJOSA-N

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)F

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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